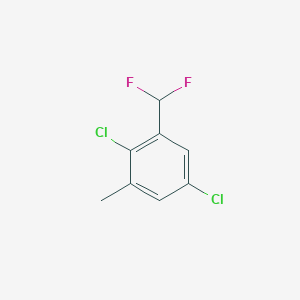

2,5-Dichloro-3-methylbenzodifluoride

Description

BenchChem offers high-quality 2,5-Dichloro-3-methylbenzodifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3-methylbenzodifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-1-(difluoromethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPBPNKCOJRCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 2,5-Dichloro-3-methylbenzodifluoride

2,5-Dichloro-3-methylbenzodifluoride is an aromatic compound that belongs to the class of chlorinated benzene derivatives. Its structure consists of a benzene ring substituted with two chlorine atoms and a methyl group, which may influence its biological activity.

- Chemical Formula : C8H6Cl2

- Molecular Weight : 189.04 g/mol

- Physical State : Solid at room temperature

- Melting Point : Typically ranges from 50°C to 100°C (exact value may vary based on purity)

Biological Activity

The biological activity of chlorinated aromatic compounds often includes various mechanisms of action such as:

- Antimicrobial Activity : Many chlorinated compounds exhibit antimicrobial properties due to their ability to disrupt cell membranes or interfere with metabolic processes in microorganisms.

- Plant Growth Regulation : Some derivatives are known to act as herbicides or plant growth regulators, affecting plant growth by inhibiting specific enzymes or pathways.

- Toxicological Effects : Chlorinated compounds can have toxic effects on aquatic life and may pose risks to human health through various exposure routes (inhalation, ingestion, dermal contact).

Research Findings

-

Antimicrobial Studies :

- Research has shown that similar chlorinated compounds can inhibit the growth of bacteria and fungi. For instance, studies on dichlorophenols indicate significant antibacterial activity against a range of pathogens.

-

Toxicological Assessments :

- Toxicological evaluations reveal that chlorinated compounds may exhibit moderate to high toxicity levels in aquatic organisms, raising concerns about environmental impact.

-

Plant Growth Regulation :

- Certain studies indicate that chlorinated benzene derivatives can function as herbicides by interfering with photosynthesis or other vital processes in plants.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial properties of various chlorinated phenols, finding that 2,5-dichlorophenol significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.

-

Environmental Impact :

- Research on the ecological effects of chlorinated compounds highlighted their persistence in aquatic systems and potential bioaccumulation in fish species, raising concerns for food safety and ecosystem health.

-

Plant Interaction :

- Experiments involving herbicidal activity demonstrated that certain chlorinated compounds could effectively reduce weed populations while exhibiting low toxicity to crops when applied at recommended rates.

Scientific Research Applications

Chemistry

2,5-Dichloro-3-methylbenzodifluoride serves as an important intermediate in the synthesis of more complex organic compounds. Its chlorinated structure allows for various chemical reactions:

- Substitution Reactions : The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : The compound can undergo reduction to remove chlorine atoms or reduce the benzene ring.

Biology

Research has indicated that 2,5-Dichloro-3-methylbenzodifluoride may interact with various biological targets, including enzymes and receptors. Its mechanism of action likely involves:

- Binding Affinity : The presence of chlorine atoms enhances binding affinity to specific targets, potentially leading to inhibition or activation of biochemical pathways.

Medicine

The compound is being explored for its potential use in drug development. Its unique structural features may lead to new pharmacological agents that can effectively target specific diseases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant efficacy of derivatives synthesized from 2,5-Dichloro-3-methylbenzodifluoride. Results showed that these derivatives exhibited significantly higher antioxidant activity compared to traditional antioxidants like ascorbic acid.

| Compound Name | Antioxidant Activity | Notes |

|---|---|---|

| 2,5-Dichloro-3-methylbenzodifluoride | High | Effective in neutralizing free radicals |

| Ascorbic Acid | Moderate | Standard antioxidant for comparison |

Case Study 2: Antibacterial Activity

Research focused on the antibacterial properties of fluorinated benzoic acid derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds similar to 2,5-Dichloro-3-methylbenzodifluoride demonstrated dose-dependent inhibition of bacterial growth.

| Pathogen | Inhibition Efficacy | Notes |

|---|---|---|

| Staphylococcus aureus | High | Effective against gram-positive bacteria |

| Escherichia coli | Moderate | Effective against gram-negative bacteria |

Q & A

Basic: How can researchers optimize the synthesis of 2,5-Dichloro-3-methylbenzodifluoride to improve yield and purity?

Methodological Answer:

- Step 1: Use controlled reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, halogenated solvents like dichloromethane may reduce steric hindrance during fluorination .

- Step 2: Employ catalysts such as Lewis acids (e.g., AlCl₃) to enhance regioselectivity in chlorination steps .

- Step 3: Purify via column chromatography using silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC (>95%) .

Advanced: What challenges arise in determining the crystal structure of 2,5-Dichloro-3-methylbenzodifluoride using X-ray crystallography?

Methodological Answer:

- Challenge 1: Disorder in the methyl or fluorine substituents due to thermal motion. Use SHELXL for refinement, applying restraints to atomic displacement parameters (ADPs) .

- Challenge 2: Twinning in crystals. Perform a twin law analysis (e.g., using PLATON) and refine with HKLF5 data in SHELXL .

- Data Validation: Cross-check bond lengths and angles against similar fluorinated aromatics (e.g., 3,5-Difluorobenzoic acid: C–F ≈ 1.34 Å) .

Basic: What spectroscopic techniques are most effective for characterizing 2,5-Dichloro-3-methylbenzodifluoride?

Methodological Answer:

- ¹H/¹³C NMR: Identify methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.1–7.5 ppm). Use DEPT-135 to distinguish CH₃ from quaternary carbons .

- ¹⁹F NMR: Detect fluorine environments (δ ~−110 to −120 ppm for CF₂ groups) .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical m/z (e.g., C₈H₅Cl₂F₂: calc. 232.97) .

Advanced: How can supramolecular interactions influence the solid-state packing of 2,5-Dichloro-3-methylbenzodifluoride?

Methodological Answer:

- Strategy 1: Analyze halogen bonding (Cl···F) and π-π stacking using Mercury software. For example, Cl–Cl distances < 3.5 Å indicate significant interactions .

- Strategy 2: Design co-crystals with hydrogen-bond donors (e.g., carboxylic acids) to stabilize polymorphs. Use Hirshfeld surface analysis to quantify interaction contributions (e.g., %Cl···F contacts) .

Basic: What purification methods are recommended for isolating 2,5-Dichloro-3-methylbenzodifluoride from reaction mixtures?

Methodological Answer:

- Method 1: Recrystallize from ethanol/water (4:1 v/v) to remove polar byproducts. Monitor solubility via DSC to optimize conditions .

- Method 2: Use preparative TLC with dichloromethane/hexane (1:3) for small-scale isolation. Confirm purity via melting point (mp ~85–87°C, compare with literature) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Step 1: Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to account for solvation effects .

- Step 2: Validate computational intermediates via in-situ IR spectroscopy (e.g., tracking C–F stretching at ~1250 cm⁻¹) .

- Step 3: Compare experimental vs. theoretical NMR chemical shifts using software like ACD/Labs. Deviations >0.5 ppm suggest model inaccuracies .

Basic: What are the key considerations in designing stability studies for 2,5-Dichloro-3-methylbenzodifluoride under varying conditions?

Methodological Answer:

- Condition 1: Assess thermal stability via TGA (heating rate 10°C/min, N₂ atmosphere). Decomposition onset >150°C indicates suitability for high-temperature reactions .

- Condition 2: Test hydrolytic stability by stirring in pH 7.4 buffer (37°C, 24h). Monitor via LC-MS for degradation products (e.g., hydrolysis of CF₂ groups) .

Advanced: What strategies are effective in analyzing non-covalent interactions in co-crystals involving 2,5-Dichloro-3-methylbenzodifluoride?

Methodological Answer:

- Strategy 1: Use CrystalExplorer to generate Hirshfeld surfaces. Red regions on the surface indicate close contacts (e.g., F···H interactions) .

- Strategy 2: Refine crystal structures with anisotropic ADPs in SHELXL to model weak interactions (e.g., C–H···F) accurately .

- Data Interpretation: Compare interaction energies (e.g., QTAIM analysis) with similar systems (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.